molecular formula C10H17NO2 B13008583 (R)-2-Azaspiro[4.5]decane-4-carboxylicacid

(R)-2-Azaspiro[4.5]decane-4-carboxylicacid

Cat. No.: B13008583
M. Wt: 183.25 g/mol
InChI Key: JPZJKIYKFOEPJZ-MRVPVSSYSA-N
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Description

®-2-Azaspiro[45]decane-4-carboxylicacid is a spirocyclic compound featuring a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Azaspiro[4.5]decane-4-carboxylicacid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of starting materials and the relatively straightforward reaction conditions.

Industrial Production Methods: While specific industrial production methods for ®-2-Azaspiro[4.5]decane-4-carboxylicacid are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key is to optimize reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-2-Azaspiro[4.5]decane-4-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

®-2-Azaspiro[4.5]decane-4-carboxylicacid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Azaspiro[4.5]decane-4-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: ®-2-Azaspiro[4.5]decane-4-carboxylicacid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid functional group. This combination of features makes it a valuable compound for various chemical and biological applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

(4R)-2-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C10H17NO2/c12-9(13)8-6-11-7-10(8)4-2-1-3-5-10/h8,11H,1-7H2,(H,12,13)/t8-/m1/s1

InChI Key

JPZJKIYKFOEPJZ-MRVPVSSYSA-N

Isomeric SMILES

C1CCC2(CC1)CNC[C@@H]2C(=O)O

Canonical SMILES

C1CCC2(CC1)CNCC2C(=O)O

Origin of Product

United States

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